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Compound of Interest

Compound Name: N,N'-Diacryloylpiperazine

Cat. No.: B15546378 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-
Diacryloylpiperazine

Introduction
N,N'-Diacryloylpiperazine (DAP), also known as 1,4-Diacryloylpiperazine or piperazine

diacrylamide, is a symmetrical, bifunctional crosslinking agent.[1][2] Its chemical structure

consists of a central piperazine ring N,N'-disubstituted with acryloyl groups. This configuration

makes it a valuable monomer in polymer chemistry, particularly for the formation of hydrogels

and polyacrylamide gels used in electrophoresis.[1] DAP can be substituted for N,N'-

methylenebisacrylamide, offering advantages such as increased gel strength, enhanced

resolution in protein separation, and reduced background for silver staining techniques.[3] This

guide provides a comprehensive overview of the synthesis and detailed characterization of

N,N'-Diacryloylpiperazine for researchers, scientists, and professionals in drug development

and materials science.

Physicochemical Properties
N,N'-Diacryloylpiperazine is a white to off-white solid powder at room temperature.[1][2] A

summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N,N'-Diacryloylpiperazine
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Property Value Reference(s)

Molecular Formula C₁₀H₁₄N₂O₂ [1][2]

Molecular Weight 194.23 g/mol [1][2]

Appearance White to off-white powder [1][2]

Melting Point 91.5-93.5 °C [1]

Boiling Point 434.1 °C (Predicted) [1][2]

Density 1.114 g/cm³ (Predicted) [1][2]

CAS Number 6342-17-2 [1][2]

Solubility
Slightly soluble in Chloroform

and Methanol
[2]

Exact Mass 194.105528 g/mol [1]

Synthesis of N,N'-Diacryloylpiperazine
The synthesis of N,N'-Diacryloylpiperazine is typically achieved via a Schotten-Baumann

reaction. This method involves the acylation of piperazine with two equivalents of acryloyl

chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Dichloromethane is commonly used as the solvent.

Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7474903.htm
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7474903.htm
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7474903.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7474903.htm
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7474903.htm
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7474903.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7474903.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b15546378?utm_src=pdf-body
https://www.benchchem.com/product/b15546378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactant process product intermediate Piperazine

Reaction Mixture
in Dichloromethane

Acryloyl Chloride (2 eq.)
+ Base (e.g., Triethylamine)

Aqueous Workup
(Quench, Wash, Dry)

 Stir at 0°C to RT 

Crude DAP

Purification
(Recrystallization)

Pure N,N'-Diacryloylpiperazine

Click to download full resolution via product page

Caption: Synthesis workflow for N,N'-Diacryloylpiperazine.

Experimental Protocol: Synthesis
Materials:

Piperazine

Acryloyl chloride
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Triethylamine (or N,N-Diisopropylethylamine)[4]

Dichloromethane (DCM), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution[4]

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen/argon inlet is charged with piperazine (1.0 eq.) and

anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

Base Addition: Triethylamine (2.2 eq.) is added to the stirred suspension.

Acylation: Acryloyl chloride (2.1 eq.), dissolved in a small amount of anhydrous DCM, is

added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring

the internal temperature remains below 10 °C.[4]

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly

warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can

be monitored by Thin Layer Chromatography (TLC).

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

[4] The mixture is transferred to a separatory funnel, and the organic layer is separated. The

organic phase is then washed sequentially with saturated aqueous NaHCO₃ solution and

brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product as a solid.
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Experimental Protocol: Purification
Materials:

Crude N,N'-Diacryloylpiperazine

Recrystallization solvent (e.g., ethyl acetate/hexane, chloroform, or

dioxane/tetrachloromethane mixture)[2][5]

Procedure:

Solvent Selection: The crude solid is dissolved in a minimum amount of a suitable hot

solvent or solvent mixture in which the compound has high solubility at elevated

temperatures and low solubility at room temperature or below.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly

filtered through a pre-warmed funnel.

Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by

further cooling in an ice bath or refrigerator to induce crystallization.

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small

amount of cold solvent, and dried under vacuum to afford pure N,N'-Diacryloylpiperazine.

Characterization of N,N'-Diacryloylpiperazine
The identity, purity, and structure of the synthesized N,N'-Diacryloylpiperazine are confirmed

using a combination of spectroscopic and physical methods.

Characterization Workflow
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Caption: Logical workflow for the characterization of DAP.

Spectroscopic and Physical Data
The characterization data provides definitive evidence for the structure and purity of the

synthesized compound.
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Table 2: Key Characterization Data for N,N'-Diacryloylpiperazine

Technique Parameter
Expected
Value/Observation

Reference(s)

FTIR Amide C=O Stretch ~1667 cm⁻¹ [6]

Vinyl C=C Stretch ~1653 cm⁻¹ [6]

N-H Bend (Amide II) ~1556 cm⁻¹ [6]

C-H (Aliphatic) Stretch ~2850-2950 cm⁻¹ [7]

=C-H (Vinyl) Stretch ~3067 cm⁻¹ [6]

¹H NMR
Piperazine Protons (-

CH₂-)

δ ~3.7 ppm (broad

singlet)
Inferred from[8]

(CDCl₃) Vinyl Protons (=CH₂)
δ ~5.7-5.8 ppm

(multiplet)
Inferred from[4]

Vinyl Proton (-CH=)
δ ~6.2-6.4 ppm

(multiplet)
Inferred from[4]

¹³C NMR
Piperazine Carbons (-

CH₂-)
δ ~42-46 ppm Inferred from[8][9]

(CDCl₃) Vinyl Carbons (=CH₂) δ ~128 ppm Inferred from[8][9]

Vinyl Carbon (-CH=) δ ~130 ppm Inferred from[8][9]

Carbonyl Carbon

(C=O)
δ ~165 ppm Inferred from[8][9]

Mass Spec. Molecular Ion [M+H]⁺ m/z = 195.11 Calculated from[1]

(ESI)

Melting Point Range 91.5-93.5 °C (sharp) [1]

Note: NMR chemical shifts are predicted based on typical values for acrylamide and piperazine

moieties, as specific literature data for N,N'-Diacryloylpiperazine was not available in the

search results.
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General Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded using either

a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[10] The sample is

scanned from approximately 4000 to 400 cm⁻¹. The resulting spectrum is analyzed for

characteristic absorption bands corresponding to the functional groups present in the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired

on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d

(CDCl₃) or DMSO-d₆.[8][11] Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard. The spectra provide detailed information

about the chemical environment of the hydrogen and carbon atoms, confirming the

molecular structure.

Mass Spectrometry (MS): The molecular weight is determined using a mass spectrometer,

typically with Electrospray Ionization (ESI) as the ion source.[8] The sample is dissolved in a

suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument. The resulting

mass spectrum should show a prominent peak corresponding to the protonated molecule

[M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.[12]

Melting Point Analysis: The melting point is determined using a standard melting point

apparatus. A sharp melting range close to the literature value is indicative of high purity.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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